molecular formula C26H31N3O2S B2746803 N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-ethylbenzenesulfonamide CAS No. 1040658-89-6

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-ethylbenzenesulfonamide

Cat. No. B2746803
CAS RN: 1040658-89-6
M. Wt: 449.61
InChI Key: WKWBVXIEAAWKQZ-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-ethylbenzenesulfonamide, also known as SU6656, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. In

Scientific Research Applications

Synthesis and Characterization

Research on sulfonamide derivatives often focuses on their synthesis and structural characterization, providing a foundation for understanding their potential applications. For example, studies have demonstrated the synthesis of quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides, revealing their antiproliferative activity against breast cancer cell lines and antimicrobial activity against bacterial strains, showcasing the compound's potential in therapeutic applications (Kumar et al., 2019).

Anticancer and Biological Screening

Further research into sulfonamide compounds has revealed their potential as anticancer agents. For instance, studies have explored the structure-activity relationships of sulfonamide analogs as hypoxia-inducible factor-1 (HIF-1) pathway inhibitors, offering insights into their pharmacological optimization for cancer therapy (Mun et al., 2012). Additionally, computational studies on newly synthesized sulfonamide molecules have provided valuable information on their structural and electronic properties, further contributing to the development of potential therapeutic agents (Murthy et al., 2018).

Nonlinear Optical Properties

Sulfonamide derivatives have also been investigated for their potential in nonlinear optics. Studies on ethyl-substituted stilbazolium derivatives, including analogs with dimethylamino groups, have shown increased solubility in organic solvents and promising second-harmonic generation (SHG) activities, indicating their utility in optical applications (Okada et al., 2003).

Antimicrobial and Antifungal Activities

Additionally, sulfonamide compounds have been evaluated for their antimicrobial and antifungal activities. For example, research on novel sulfonamide anticancer agents has included in vitro and in vivo anti-pancreatic cancer activities and preclinical pharmacology, highlighting the diverse biological activities of these compounds (Wang et al., 2012).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-4-20-9-15-24(16-10-20)32(30,31)27-19-26(22-11-13-23(14-12-22)28(2)3)29-18-17-21-7-5-6-8-25(21)29/h5-16,26-27H,4,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWBVXIEAAWKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-4-ethylbenzenesulfonamide

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